

Laboratory scale synthesis protocol for Diethyleneglycol diformate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyleneglycol diformate

Cat. No.: B057414

[Get Quote](#)

An Application Note and Protocol for the Laboratory Scale Synthesis of **Diethyleneglycol Diformate**

Introduction

Diethyleneglycol diformate (DEGDF) is an environmentally friendly organic solvent with a high boiling point and excellent solvency for various resins, particularly nitrocellulose. Its applications are found in the pharmaceutical industry, as a curing agent for foundry resins, and as a raw material for leather brighteners.[1] This document details two primary laboratory-scale protocols for the synthesis of **Diethyleneglycol diformate**: direct esterification and transesterification. Direct esterification involves the reaction of diethylene glycol with formic acid, typically in the presence of an acid catalyst and a water-entraining agent.[2][3] Transesterification offers an alternative route by reacting diethylene glycol with a formate ester, which can achieve high yields under mild conditions.[1][2]

Materials and Equipment

- Reagents:
 - Diethylene glycol (DEG)
 - Formic acid (e.g., 94% or 50% aqueous solution)[4]
 - sec-Butyl formate[1]

- p-Toluenesulfonic acid (catalyst)[4][5] or Sulfuric acid (catalyst)[3][4]
- Composite catalyst (e.g., Titanium (IV) isopropoxide and Aluminum sec-butoxide)[1][6]
- Toluene or Hexane (water-entraining solvent)[2][3]
- Sodium carbonate or Sodium hydroxide solution (for neutralization)[5][7]
- Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
- Equipment:
 - Three-neck round-bottom flask
 - Heating mantle with magnetic stirrer
 - Reflux condenser
 - Dean-Stark apparatus for azeotropic water removal
 - Dropping funnel
 - Thermometer
 - Separatory funnel
 - Rotary evaporator
 - Vacuum distillation apparatus

Experimental Protocols

Protocol 1: Direct Acid-Catalyzed Esterification

This protocol describes the synthesis of **Diethyleneglycol diformate** via the direct esterification of diethylene glycol with formic acid, using an acid catalyst and azeotropic removal of water.[2][3]

Procedure:

- Setup: Assemble a three-neck round-bottom flask with a heating mantle, magnetic stirrer, thermometer, reflux condenser, and a Dean-Stark apparatus.
- Charging Reactor: To the flask, add diethylene glycol, formic acid, an acid catalyst (such as p-toluenesulfonic acid or sulfuric acid), and a water-entraining solvent like toluene or hexane.
[3][4]
- Reaction: Heat the mixture under agitation to reflux. The reaction temperature is typically maintained between 95-130°C.[3][5] Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.
- Monitoring: Continue the reaction for 8-10 hours, or until no more water is collected in the trap, indicating the reaction is complete.[3][4]
- Work-up:
 - Cool the reaction mixture to room temperature (or 70-80°C).[5]
 - Neutralize the acid catalyst by washing the mixture with an aqueous solution of sodium carbonate or sodium hydroxide until the pH is neutral.[5][7]
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Remove the solvent (toluene/hexane) using a rotary evaporator.[3]
 - Purify the crude product by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure (e.g., 150-170°C / 40 mmHg for a similar glycol diformate) to obtain pure **Diethyleneglycol diformate**. [3][4] The boiling point of **Diethyleneglycol diformate** is approximately 237.7°C at 760 mmHg.[2]

Protocol 2: Transesterification with a Composite Catalyst

This method utilizes the transesterification of diethylene glycol with sec-butyl formate, driven by a composite catalyst system, and can achieve yields exceeding 90%.^[1]

Procedure:

- **Setup:** Assemble a distillation apparatus equipped with a rectifying column, a stirred distillation still (three-neck flask with heating mantle and stirrer), and a condenser.
- **Charging Reactor:** Add the composite catalyst (e.g., a mixture of tetrabutyl titanate and triisobutylaluminum), diethylene glycol, and an initial portion of sec-butyl formate to the distillation still.^[1] The molar ratio of composite catalyst to diethylene glycol is typically in the range of 0.002-0.015 to 1.^[1]
- **Reaction and Distillation:**
 - Heat the mixture to a still temperature of 110-130°C.^[1]
 - Set a high reflux ratio (e.g., 8:1 to 10:1).^[1]
 - The byproduct, sec-butanol, forms an azeotrope with sec-butyl formate, which is distilled off and collected.
 - Continuously add the remaining sec-butyl formate to the reaction mixture over several hours to drive the equilibrium towards the product. The total molar ratio of sec-butyl formate to diethylene glycol is typically between 3.5:1 and 5:1.^[1]
- **Monitoring:** Continue the reaction, removing the azeotrope, until the temperature in the still rises, indicating the consumption of reactants. The final temperature may reach up to 205°C.^[1]
- **Purification:** After the reaction is complete, purify the material remaining in the still by vacuum rectification to isolate the **Diethyleneglycol diformate** product.^[1]

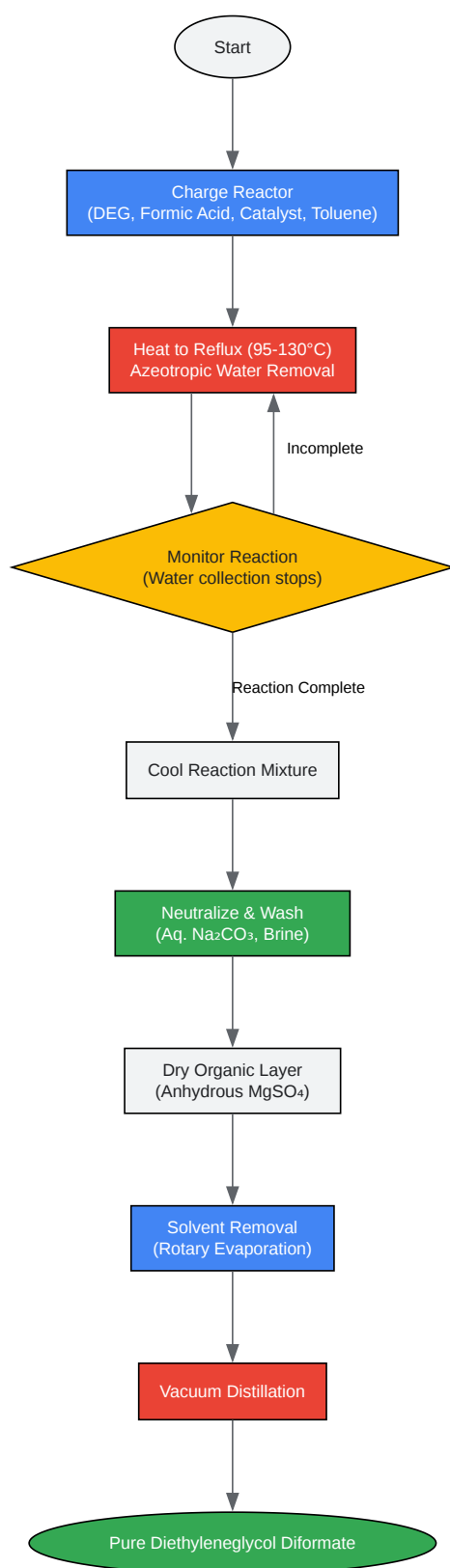
Data Presentation

The following table summarizes quantitative data from various synthesis methods for glycol diformates, providing a basis for comparison.

Parameter	Direct Esterification	Transesterification	Reference
Reactants	Diethylene Glycol, Formic Acid	Diethylene Glycol, sec-Butyl Formate	[1][3]
Catalyst	p-Toluenesulfonic acid / H ₂ SO ₄	Composite (Ti/Al alkoxides) or NaOAc	[1][3][4][8]
Solvent	Toluene or Hexane	None (reactant in excess)	[3]
Molar Ratio (DEG:Formate Source)	Varies (e.g., 1:3 for DEG:Formic Acid)	1 : 3.5-5 (DEG : sec-Butyl Formate)	[1][3]
Reaction Temperature	95 - 130 °C	110 - 205 °C	[1][3][5]
Reaction Time	8 - 10 hours	~6 hours	[3][6]
Yield	78 - 87 %	> 90 %	[1][3][4]
Purity	> 98 %	> 90%	[1][3][4]

Visualization

The following diagram illustrates the general experimental workflow for the direct esterification synthesis of **Diethyleneglycol diformate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Direct Esterification Synthesis of DEGDF.

Characterization

The final product can be characterized using standard analytical techniques. The molecular formula is $C_6H_{10}O_5$ and the molecular weight is 162.14 g/mol .^[9]^[10]

- FTIR Spectroscopy: The presence of the ester functional group can be confirmed by characteristic C=O stretching vibrations.
- NMR Spectroscopy: 1H and ^{13}C NMR can be used to confirm the chemical structure of the final product. Spectroscopic data for **Diethyleneglycol diformate** is available in public databases.^[9]^[10]

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Formic acid and strong acid catalysts (sulfuric acid, p-toluenesulfonic acid) are corrosive. Handle with extreme care.
- Organic solvents like toluene and hexane are flammable. Avoid open flames and sparks.
- Consult the Safety Data Sheet (SDS) for each chemical before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN106349062A - Method for synthesizing diethyleneglycol diformate by composite catalyst - Google Patents [patents.google.com]
- 2. Diethyleneglycol diformate | 120570-77-6 | Benchchem [benchchem.com]

- 3. CN103880659A - Synthetic process of glycol diformate - Google Patents [patents.google.com]
- 4. CN107814716A - A kind of industrial method for producing ethylene glycol diformate - Google Patents [patents.google.com]
- 5. CN101987819A - Method for preparing diethylene glycol dibenzoate plasticizer - Google Patents [patents.google.com]
- 6. Diethyleneglycol diformate | lookchem [lookchem.com]
- 7. Method for efficiently producing diethylene glycol dibenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106349061A - Synthesis method of glycol diformate - Google Patents [patents.google.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Ethanol, 2,2'-oxybis-, 1,1'-diformate | C6H10O5 | CID 346287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Laboratory scale synthesis protocol for Diethyleneglycol diformate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057414#laboratory-scale-synthesis-protocol-for-diethyleneglycol-diformate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com